molecular formula C5H12N2O2S B1399772 N-(Azetidin-3-YL)-N-methylmethanesulfonamide CAS No. 935730-60-2

N-(Azetidin-3-YL)-N-methylmethanesulfonamide

Cat. No.: B1399772
CAS No.: 935730-60-2
M. Wt: 164.23 g/mol
InChI Key: YJTFEHLUGUNZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Azetidin-3-YL)-N-methylmethanesulfonamide is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azetidin-3-YL)-N-methylmethanesulfonamide typically involves the reaction of azetidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(Azetidin-3-YL)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(Azetidin-3-YL)-N-methylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Azetidin-3-YL)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-(Azetidin-3-YL)-N-methylmethanesulfonamide: Unique due to its specific substitution pattern on the azetidine ring.

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups and applications.

    N-Boc-azetidin-3-one: A precursor in the synthesis of various azetidine derivatives.

Uniqueness

This compound is unique due to its combination of the azetidine ring and the methanesulfonamide group, which imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-(azetidin-3-yl)-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c1-7(10(2,8)9)5-3-6-4-5/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTFEHLUGUNZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CNC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(Azetidin-3-YL)-N-methylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(Azetidin-3-YL)-N-methylmethanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(Azetidin-3-YL)-N-methylmethanesulfonamide
Reactant of Route 4
N-(Azetidin-3-YL)-N-methylmethanesulfonamide
Reactant of Route 5
N-(Azetidin-3-YL)-N-methylmethanesulfonamide
Reactant of Route 6
N-(Azetidin-3-YL)-N-methylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.